

A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom

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Compound of Interest		
Compound Name:	Resmetirom	
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This document provides a detailed overview of the chemical structure, synthesis, and mechanism of action of **Resmetirom** (formerly MGL-3196), a first-in-class, orally active, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[1][2] **Resmetirom** was approved by the U.S. Food and Drug Administration (FDA) in March 2024 for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis.[1][3]

Chemical Structure and Properties

Resmetirom is a small molecule with a complex heterocyclic structure.[1] Its chemical identity and properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile	
Alternate IUPAC Name	2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile	
Synonym(s)	MGL-3196, VIA-3196	_
CAS Number	920509-32-6	_
Molecular Formula	C17H12Cl2N6O4	_
Molecular Weight	435.22 g/mol	
InChI Key	FDBYIYFVSAHJLY- UHFFFAOYSA-N	_
Canonical SMILES	CC(C)C1=CC(=NNC1=O)OC2 =C(C=C(C=C2CI)N3C(=O)NC(=O)C(=N3)C#N)CI	_
Appearance	Solid powder	-

Chemical Synthesis

The synthesis of **Resmetirom** involves a multi-step process, beginning with the construction of key heterocyclic intermediates. While a definitive, publicly detailed protocol is proprietary, information from patents and related chemical literature allows for the construction of a plausible synthetic route. A general overview of a potential synthesis is described below.

Experimental Protocol: Synthesis of a Key Intermediate (Compound A)

A multi-step synthesis for a key intermediate of **Resmetirom** has been described. The process begins with commercially available starting materials and proceeds through several



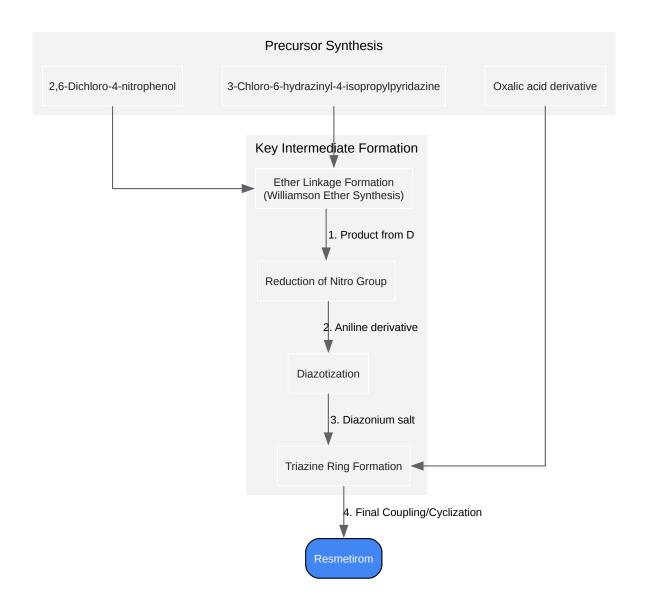
transformations to yield a complex precursor to the final molecule.

- Diazotization: An initial intermediate (Int. 7, 75.0 g, 0.239 mol) is suspended in a mixture of acetic acid (600 mL) and water (150 mL), and concentrated HCl (71.3 mL) is added. The mixture is cooled to 6°C.
- A solution of sodium nitrite (NaNO₂, 16.8 g, 0.243 mol) in water (37.5 mL) is added slowly over 10 minutes, maintaining the temperature below 10°C. The reaction is stirred for an additional 10 minutes.
- Coupling Reaction: A solution of sodium acetate (NaOAc, 54.5 g, 0.664 mol) in water (225 mL) is added over 6 minutes, keeping the temperature below 10°C.
- Workup and Purification: Upon completion, the reaction mixture is filtered. The collected solid is washed with ethanol (EtOH, 174 mL). The resulting tan solid (Compound A) is dried in a vacuum oven at 40°C to a constant weight, yielding 50.4 g (87% yield).
- Recrystallization (for purity): The crude Compound A (2.90 kg) is mixed with methyl isobutyl ketone (14.5 L). The mixture is heated to approximately 50°C for 1 hour and then cooled to 20-25°C and held for 2.5 hours. The purified product is collected by filtration and dried in a vacuum oven at 45°C, yielding 2.90 kg (94% yield) of Compound A as a powdery tan solid with a purity of 96.4% (AUC).

Logical Flow of **Resmetirom** Synthesis

The following diagram outlines a logical workflow for the synthesis of **Resmetirom**, starting from key precursors.





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Caption: Logical workflow for the synthesis of **Resmetirom**.

Mechanism of Action and Signaling Pathway

Resmetirom is a selective agonist for the Thyroid Hormone Receptor-Beta (THR- β), which is the major form of the thyroid hormone receptor in the liver. Its high selectivity for THR- β over







THR- α minimizes off-target effects in tissues like the heart and bone, where THR- α is more prominently expressed.

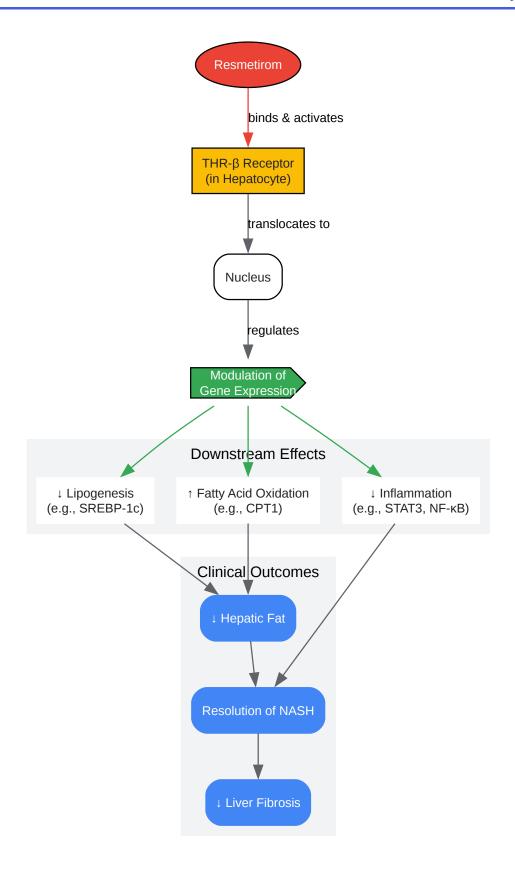
The mechanism of action involves the following key steps:

- Selective Binding: Resmetirom binds to and activates THR-β in hepatocytes.
- Gene Transcription Modulation: The activated **Resmetirom**-THR-β complex translocates to the nucleus and modulates the expression of target genes involved in lipid metabolism and energy homeostasis.
- Metabolic Effects: This leads to an increase in fatty acid oxidation (β-oxidation) through the
 upregulation of genes like carnitine palmitoyltransferase 1 (CPT1) and a decrease in hepatic
 lipogenesis by suppressing genes such as sterol regulatory element-binding protein 1c
 (SREBP-1c).
- Anti-inflammatory and Anti-fibrotic Effects: By reducing the lipid burden in the liver,
 Resmetirom indirectly suppresses inflammatory pathways, such as those involving STAT3 and NF-κB, which contributes to the resolution of steatohepatitis and the reduction of liver fibrosis.

Signaling Pathway of Resmetirom

The diagram below illustrates the signaling pathway initiated by **Resmetirom** in hepatocytes.





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Caption: Signaling pathway of **Resmetirom** in hepatocytes.



Quantitative Efficacy Data

Resmetirom's binding affinity and functional activity have been characterized in vitro. It demonstrates potent and selective agonism for THR-β.

Parameter	Value	Details	Reference
THR-β EC ₅₀	0.21 μΜ	In vitro functional assay.	
THR-β Efficacy	83.8%	Relative to triiodothyronine (T3).	
THR-α EC50	3.74 μΜ	In vitro functional assay.	-
THR-α Efficacy	48.6%	Relative to triiodothyronine (T3).	-

This data highlights **Resmetirom**'s selectivity for the THR- β receptor, which is approximately 18-fold higher than for the THR- α receptor based on EC₅₀ values. This selectivity is crucial for its therapeutic profile, minimizing potential side effects associated with THR- α activation.

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